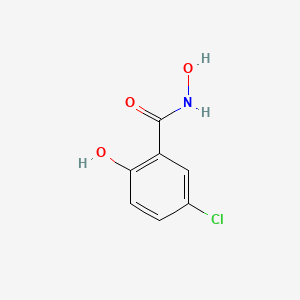

5-Chloro-N,2-dihydroxybenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-N,2-dihydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-1-2-6(10)5(3-4)7(11)9-12/h1-3,10,12H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGDCRPRQQPVICX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068036 | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37551-43-2 | |

| Record name | 5-Chloro-N,2-dihydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37551-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037551432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 5-chloro-N,2-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N,2-dihydroxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Chloro-N,2-dihydroxybenzamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-Chloro-N,2-dihydroxybenzamide

Executive Summary

This compound, also known as 5-Chlorosalicylhydroxamic acid, is a halogenated derivative of salicylic acid belonging to the benzamide class of compounds. Its structure, featuring a hydroxamic acid functional group ortho to a phenolic hydroxyl group and a chlorine atom on the aromatic ring, makes it a molecule of significant interest in medicinal chemistry and drug development. The salicylamide scaffold is renowned for its diverse biological activities, and the incorporation of a hydroxamic acid moiety often confers metal-chelating properties and potential as an enzyme inhibitor. This guide provides a comprehensive technical overview of the known and predicted chemical properties, plausible synthetic routes, analytical characterization methods, and the biological potential of this compound, synthesized from publicly available data for researchers, scientists, and drug development professionals.

Introduction

The benzamide functional group is a cornerstone in the design of pharmacologically active agents, present in a wide array of approved drugs. When combined with a 2-hydroxybenzoyl (salicyl) core, the resulting salicylamide derivatives exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. This compound (CAS No: 37551-43-2) is a specific congener within this class, distinguished by its hydroxamic acid (-CONHOH) group. This functional group is a well-established pharmacophore known for its ability to chelate metal ions, particularly zinc and iron, making it a common feature in the active sites of metalloenzyme inhibitors.

This technical guide aims to consolidate the available chemical information for this compound, providing a foundational resource for its synthesis, characterization, and exploration in research and development settings.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. The structural attributes of this compound suggest its potential for hydrogen bonding and a degree of lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profiles.

Caption: 2D Structure of this compound.

Table 1: Core Physicochemical and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-Chloro-2-hydroxybenzohydroxamic acid, 5-Chlorosalicylhydroxamic acid | [2] |

| CAS Number | 37551-43-2 | [2][3] |

| Molecular Formula | C₇H₆ClNO₃ | [2][3] |

| Molecular Weight | 187.58 g/mol | [3] |

| Appearance | Off-white solid | [2] |

| Monoisotopic Mass | 187.00362 Da | [1] |

| Predicted XLogP | 2.4 | [1] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Rotatable Bond Count | 2 | [4] |

Solubility and Stability

The compound is expected to be stable under standard laboratory conditions. However, it is incompatible with strong oxidizing agents, reducing agents, bases, and amines.[2] Hazardous decomposition upon heating may produce toxic fumes of hydrogen chloride, chlorine, and nitrogen oxides.[2] For long-term storage, an inert atmosphere at 2-8°C is recommended.[3]

Synthesis and Characterization

While a specific, peer-reviewed synthesis for this compound is not prominently documented, a plausible and efficient synthetic route can be designed based on established organic chemistry principles for forming hydroxamic acids from carboxylic acids or their activated derivatives.

Proposed Synthetic Pathway

The most direct approach involves the coupling of 5-chlorosalicylic acid with hydroxylamine. To facilitate this amide bond formation, the carboxylic acid must first be activated. A common and effective method is the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) to form a more stable active ester intermediate, which then reacts cleanly with hydroxylamine.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Causality: This protocol is designed to be a self-validating system. The use of EDCI/HOBt is a standard, high-yield method for amide bond formation that minimizes side reactions. The choice of solvent (DMF) ensures solubility of the starting materials. The basic workup is designed to remove water-soluble byproducts and unreacted reagents, while the final purification step ensures the isolation of a high-purity final product.

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-chlorosalicylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).

-

Activation: Cool the solution to 0°C in an ice bath. Add EDCI (1.2 eq) portion-wise, maintaining the temperature. Stir the reaction mixture at 0°C for 30 minutes to allow for the formation of the active ester.

-

Coupling: In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.6 eq) in DMF to liberate the free hydroxylamine. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. The acidic and basic washes serve to remove unreacted starting materials and coupling reagents.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Spectroscopic and Analytical Characterization

Confirmation of the structure and purity of the synthesized compound is paramount. The following techniques and their expected outcomes are critical for validation.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, the proton at C6 should appear as a doublet, the proton at C4 as a doublet of doublets, and the proton at C3 as a doublet. Broad singlets corresponding to the three exchangeable protons (-OH, -NH, and N-OH) would also be present, which can be confirmed by D₂O exchange. Analogous structures show aromatic protons in the δ 7.0-8.0 ppm range.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including the carbonyl carbon signal typically found in the δ 165-175 ppm region.

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Table 2: Predicted Mass Spectrometry Adducts and Collision Cross Sections (CCS)

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.01090 | 133.2 |

| [M+Na]⁺ | 209.99284 | 142.4 |

| [M-H]⁻ | 185.99634 | 135.0 |

| [M+K]⁺ | 225.96678 | 138.6 |

| Data sourced from computational predictions.[1] |

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard for assessing the purity of the final compound. A reverse-phase method would be appropriate.

Experimental Protocol: HPLC Purity Analysis

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm and 300 nm for this scaffold).

-

Analysis: Inject a solution of the compound (e.g., 1 mg/mL in methanol). Purity is determined by the area percentage of the main peak.

Biological Activity and Therapeutic Potential

While this compound itself has not been extensively profiled, its structural analogs and the broader class of 5-chlorosalicylamides have demonstrated significant and diverse biological activities. These findings provide a strong rationale for investigating the therapeutic potential of this specific molecule.

Antimicrobial and Antifungal Activity

Derivatives of 5-chlorosalicylamide are well-documented for their potent antimicrobial effects.

-

Antibacterial: Studies have shown that related compounds exhibit strong activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9][10] The bactericidal, rather than bacteriostatic, action of some analogs makes them particularly promising candidates for treating severe infections.[9]

-

Antimycobacterial: The scaffold has been investigated for activity against various Mycobacterium species, including Mycobacterium tuberculosis, with some derivatives showing activity comparable to standard drugs like isoniazid.[5][8]

-

Antifungal: The general class of salicylamides has also shown efficacy against fungal strains, often comparable to standards like fluconazole.[5]

Antiviral Activity

Recent research has highlighted the potent antiviral properties of salicylamide derivatives. A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues were identified as powerful inhibitors of Respiratory Syncytial Virus (RSV).[7] This is a significant finding as RSV is a leading cause of lower respiratory tract infections in children with limited treatment options.[7]

The mechanism of these analogs is particularly noteworthy as they exhibit a dual function:

-

Inhibition of Viral Replication: They effectively suppress the generation of progeny viruses and reduce viral genome copies.[7]

-

Anti-inflammatory Effects: They inhibit the RSV-induced activation of key transcription factors IRF3 and NF-κB, which are responsible for the production of inflammatory cytokines and chemokines that contribute to disease pathology.[7]

Caption: Dual mechanism of action of salicylamide analogs against RSV.

Safety, Handling, and Stability

Proper handling of any chemical is essential to ensure laboratory safety.

-

Hazard Identification: Based on data for the compound and its close analogs, it should be treated as a substance that may cause skin irritation, serious eye irritation, and respiratory system irritation.[2][11]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection when handling the solid or its solutions.[2] Use in a well-ventilated area or a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents, reducing agents, bases, and amines to prevent vigorous or hazardous reactions.[2]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term preservation of purity, storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion and Future Directions

This compound is a molecule with significant untapped potential, grounded in the well-established biological activity of the 5-chlorosalicylamide scaffold. Its hydroxamic acid functionality suggests a strong possibility of metalloenzyme inhibition, a mechanism of action that is highly valuable in drug discovery. The demonstrated success of its close relatives as potent antiviral and antimicrobial agents provides a compelling rationale for its further investigation.

Future research should focus on:

-

Definitive Synthesis and Characterization: Execution and full documentation of its synthesis and comprehensive spectroscopic analysis (NMR, IR, HRMS).

-

Broad Biological Screening: Evaluation of its activity against a wide panel of bacterial and fungal pathogens, viral targets (including RSV), and relevant human enzymes (e.g., histone deacetylases, matrix metalloproteinases).

-

Structure-Activity Relationship (SAR) Studies: Synthesis of related analogs to probe the importance of the chloro, hydroxyl, and hydroxamic acid groups for biological activity.

-

In Vivo Evaluation: Progression of the compound into animal models for efficacy and pharmacokinetic studies if promising in vitro activity is identified.

This technical guide serves as a starting point for researchers to unlock the potential of this promising chemical entity.

References

-

PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kos, J., et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

ChemBK. (n.d.). 5-Chloro-2-hydroxybenzamide. Retrieved from [Link]

-

Nová, M., et al. (2017). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Molecules. Retrieved from [Link]

-

Olurotimi, D., et al. (2017). Structural and Biological Activity Study of (E)-N'-(5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Oriental Journal of Chemistry. Retrieved from [Link]

-

Zatloukal, M., et al. (2011). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6ClNO3). Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-hydroxybenzamide (Alternate Procedure). Retrieved from [Link]

-

PubChem. (n.d.). 5-amino-2-chloro-N-(2,3-dihydroxypropyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Oniga, S., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Revue Roumaine de Chimie. Retrieved from [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). Retrieved from [Link]

-

PubChem. (n.d.). 5-Chloro-2-hydroxybenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Kumar, A., & Sharma, G. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Retrieved from [Link]

Sources

- 1. PubChemLite - this compound (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | CAS#:37551-43-2 | Chemsrc [chemsrc.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide | C13H9Cl2NO3 | CID 11472034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chembk.com [chembk.com]

- 7. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 5-Chloro-2-hydroxybenzamide | C7H6ClNO2 | CID 348094 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 5-Chloro-N,2-dihydroxybenzamide

Abstract

This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 5-Chloro-N,2-dihydroxybenzamide (C₇H₆ClNO₃). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a logical, evidence-based narrative that demonstrates how disparate spectroscopic and spectrometric data are integrated to build an unassailable structural hypothesis. We will delve into the causality behind experimental choices, showcasing a self-validating system of protocols. This guide is grounded in authoritative references, ensuring scientific integrity and providing a robust framework for the characterization of novel small molecules.

Introduction: The Compound of Interest

This compound is a benzamide derivative with the molecular formula C₇H₆ClNO₃.[1] Its structure is characterized by a chlorinated benzene ring, a hydroxyl group, and a hydroxamic acid moiety (-C(=O)N(OH)-). The precise arrangement of these functional groups on the aromatic ring is critical to its chemical properties and potential biological activity. This guide will systematically deduce this arrangement through a rigorous analysis of its spectroscopic and spectrometric signatures.

Foundational Analysis: Mass Spectrometry

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that can be used to deduce the elemental composition.

2.1. Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer is ideal for this analysis.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Analysis Mode: The analysis is typically run in both positive and negative ion modes to maximize the chances of observing the molecular ion.

-

Data Acquisition: Data is acquired over a mass range that encompasses the expected molecular weight of the compound.

2.2. Data Interpretation and Causality

For this compound, the monoisotopic mass is 187.00362 Da.[2] In positive ion mode, we would expect to observe the protonated molecule [M+H]⁺ at m/z 188.01090.[2] The presence of a chlorine atom is readily identified by the characteristic isotopic pattern, with the M+2 peak (containing ³⁷Cl) having an intensity approximately one-third that of the M peak (containing ³⁵Cl). This isotopic signature is a crucial first piece of evidence confirming the presence of chlorine.

The fragmentation pattern in tandem mass spectrometry (MS/MS) provides further structural insights. A common fragmentation pathway for benzamides involves the cleavage of the amide bond, leading to the formation of a benzoyl cation.[3][4] For this compound, this would result in a fragment corresponding to the 5-chloro-2-hydroxybenzoyl cation. The presence of electron-withdrawing groups, such as chlorine, on the benzoyl ring can enhance this rearrangement.[5]

Unveiling the Carbon Skeleton and Proton Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.

3.1. Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain well-resolved spectra.

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. The choice of solvent is important to avoid interfering signals and to ensure good solubility.

-

Experiments:

-

¹H NMR: Provides information about the number of different types of protons and their chemical environments.

-

¹³C NMR: Shows the number of different types of carbon atoms.

-

DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, revealing long-range connectivity.

-

3.2. Data Interpretation: A Step-by-Step Deduction

3.2.1. ¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) is of particular interest for substituted benzenes.[6] The splitting patterns and chemical shifts of the aromatic protons reveal the substitution pattern of the ring.[7] For this compound, we would expect to see three protons in the aromatic region. The presence of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group will influence the chemical shifts of these protons. Protons ortho and para to the hydroxyl group will be shifted upfield, while those ortho and para to the chlorine and amide groups will be shifted downfield.

3.2.2. ¹³C NMR Analysis

Aromatic carbons typically resonate in the 110-150 ppm range in the ¹³C NMR spectrum.[8][9] The number of signals in the proton-decoupled ¹³C spectrum indicates the number of unique carbon environments. For this compound, we would expect to see six signals for the aromatic carbons and one for the carbonyl carbon of the amide group (typically around 165-175 ppm).

3.2.3. 2D NMR: Connecting the Pieces

The true power of NMR lies in 2D experiments that establish connectivity.

-

HSQC: This experiment will definitively link each aromatic proton to its directly attached carbon.

-

HMBC: This is the key experiment for establishing the overall structure. For example, correlations from the aromatic protons to the carbonyl carbon will confirm the position of the amide group. Correlations from the hydroxyl proton to adjacent carbons will pinpoint its location.

Workflow for NMR-based Structure Elucidation

Caption: Workflow for NMR-based structure elucidation.

Functional Group Identification: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

4.1. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or attenuated total reflectance - ATR) or as a solution.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

4.2. Data Interpretation

For this compound, we would expect to see the following characteristic absorption bands:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200-3600 (broad) |

| N-H stretch (amide) | 3100-3500 |

| C=O stretch (amide) | 1630-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C-Cl stretch | 600-800 |

The presence of these bands provides strong corroborating evidence for the functional groups deduced from MS and NMR data. The broadness of the O-H and N-H stretches is indicative of hydrogen bonding.

Synthesis of Evidence: The Final Structure

By integrating the data from mass spectrometry, NMR spectroscopy, and infrared spectroscopy, we can confidently propose the structure of this compound.

-

MS: Confirms the molecular formula (C₇H₆ClNO₃) and the presence of a chlorine atom.

-

IR: Identifies the key functional groups: hydroxyl, amide, and aromatic ring.

-

NMR: Elucidates the precise connectivity of the atoms, including the substitution pattern on the aromatic ring.

Logical Flow of Structure Determination

Caption: Integration of analytical data for structure confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. This guide has demonstrated how a logical and evidence-based approach, grounded in sound scientific principles and validated protocols, can lead to the unambiguous determination of a molecule's structure. For researchers in drug discovery and development, a thorough understanding of these techniques and their interplay is paramount for the successful characterization of new chemical entities.

References

-

JoVE. NMR Spectroscopy of Aromatic Compounds. Accessed January 11, 2026. [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Accessed January 11, 2026. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Accessed January 11, 2026. [Link]

-

University of Colorado Boulder. Aromatics - Organic Chemistry. Accessed January 11, 2026. [Link]

-

ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. Accessed January 11, 2026. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Accessed January 11, 2026. [Link]

-

ACS Publications. Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry. Accessed January 11, 2026. [Link]

-

PubChemLite. This compound (C7H6ClNO3). Accessed January 11, 2026. [Link]

-

ResearchGate. Benzamide-simplified mass spectrum[8]. Accessed January 11, 2026. [Link]

-

ResearchGate. FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Accessed January 11, 2026. [Link]

-

PMC. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Accessed January 11, 2026. [Link]

-

Semantic Scholar. Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. Accessed January 11, 2026. [Link]

-

PubChem. 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. Accessed January 11, 2026. [Link]

-

PubMed. Structural elucidation of a series of benzamide derivatives. Accessed January 11, 2026. [Link]

-

Lead Sciences. This compound. Accessed January 11, 2026. [Link]

-

ResearchGate. FT–IR benzamide ( 1 ). Accessed January 11, 2026. [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Accessed January 11, 2026. [Link]

-

PubChem. 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide;2,3,5-trichloro-N-(3,5-dichloro-2-hydroxyphenyl). Accessed January 11, 2026. [Link]

-

ResearchGate. Structural elucidation of a series of benzamide derivatives | Request PDF. Accessed January 11, 2026. [Link]

-

Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. Accessed January 11, 2026. [Link]

-

ResearchGate. Figure S41. FTIR spectrum of N-benzylbenzamide (7). Accessed January 11, 2026. [Link]

-

Chemsrc. This compound | CAS#:37551-43-2. Accessed January 11, 2026. [Link]

-

ResearchGate. The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Accessed January 11, 2026. [Link]

-

ResearchGate. Synthesis of derivatives of 5-chloro-2-hydroxy-N-phenylbenzamide. Accessed January 11, 2026. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Accessed January 11, 2026. [Link]

-

RSC Publishing. FTIR study of adsorption and photochemistry of amide on powdered TiO2: Comparison of benzamide with acetamide. Accessed January 11, 2026. [Link]

-

Patent Guru. method for preparing 2-amino-5-chloro-n,3-dimethylbenzamide. Accessed January 11, 2026. [Link]

-

RSC Publishing. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Accessed January 11, 2026. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Accessed January 11, 2026. [Link]

-

Biological Magnetic Resonance Bank. bmse000668 Benzamide at BMRB. Accessed January 11, 2026. [Link]

-

PubChem. 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. Accessed January 11, 2026. [Link]

-

PubChemLite. 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). Accessed January 11, 2026. [Link]

-

National Institute of Standards and Technology. Benzamide - the NIST WebBook. Accessed January 11, 2026. [Link]

- Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide. Accessed January 11, 2026.

-

ResearchGate. Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... Accessed January 11, 2026. [Link]

- Google Patents. WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide. Accessed January 11, 2026.

-

PubMed. [Determination of 2-amino-5-chloro-N, 3-dimethylbenzamide in blood by ultra-performance liquid chromatography-quadrupole-orbitrap high resolution mass spectrometry]. Accessed January 11, 2026. [Link]

-

2,5-Dihydroxybenzaldehyde - the NIST WebBook. Accessed January 11, 2026. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. PubChemLite - this compound (C7H6ClNO3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 5-Chloro-N,2-dihydroxybenzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-N,2-dihydroxybenzamide, a molecule of interest in medicinal chemistry and drug development. The document delineates a validated synthetic pathway, commencing with the preparation of the key precursor, 5-chlorosalicylic acid, and its subsequent conversion to the corresponding methyl ester. The core of this guide is a detailed, step-by-step protocol for the synthesis of the target hydroxamic acid from methyl 5-chlorosalicylate. Mechanistic insights, characterization techniques, and critical safety considerations are integrated throughout the narrative to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of Salicylhydroxamic Acids

Hydroxamic acids are a class of organic compounds characterized by the -C(=O)N(OH)- functional group. This moiety imparts unique chemical properties, most notably a strong ability to chelate metal ions.[1] This chelating power is central to their diverse biological activities, as they can interact with the metal cofactors of various enzymes. Salicylhydroxamic acids, a subset of this class, have garnered significant attention in pharmaceutical research due to their potential as therapeutic agents. Derivatives of salicylhydroxamic acid have been investigated for their antimicrobial, antifungal, and anticancer properties.[2][3] The introduction of a chloro-substituent at the 5-position of the salicyl ring, as in this compound, can modulate the compound's lipophilicity and electronic properties, potentially enhancing its biological efficacy and pharmacokinetic profile. This guide offers a detailed roadmap for the synthesis of this promising compound, empowering researchers to explore its therapeutic potential.

Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of a suitable precursor, methyl 5-chlorosalicylate. The second, and final, stage is the conversion of this ester into the desired hydroxamic acid. This strategy allows for the purification of the intermediate, ensuring a higher purity of the final product.

Figure 1: Overall synthetic workflow for this compound.

Stage 1: Synthesis of Methyl 5-chlorosalicylate

The initial step in this synthesis is the esterification of 5-chlorosalicylic acid. This is a crucial step to activate the carboxylic acid for the subsequent reaction with hydroxylamine. A common and effective method for this transformation is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

Experimental Protocol: Fischer Esterification of 5-Chlorosalicylic Acid

This protocol is adapted from established methods for the esterification of salicylic acid derivatives.[4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Chlorosalicylic acid | 172.57 | 10.0 g | 0.058 |

| Methanol | 32.04 | 50 mL | - |

| Sulfuric acid (conc.) | 98.08 | 2 mL | - |

| Sodium bicarbonate (sat. aq.) | - | As needed | - |

| Dichloromethane | - | 100 mL | - |

| Anhydrous sodium sulfate | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask containing a magnetic stir bar, add 10.0 g of 5-chlorosalicylic acid and 50 mL of methanol.

-

Stir the mixture until the 5-chlorosalicylic acid is fully dissolved.

-

Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 100 mL of water and 50 mL of dichloromethane.

-

Shake the funnel gently, venting frequently, and then allow the layers to separate.

-

Collect the organic layer and wash it sequentially with 50 mL of water and 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude methyl 5-chlorosalicylate.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol to afford a white crystalline solid.

Stage 2: Synthesis of this compound

The final step is the conversion of the methyl ester to the hydroxamic acid. This is achieved by reacting methyl 5-chlorosalicylate with hydroxylamine. The use of hydroxylamine hydrochloride in the presence of a base is a common and effective method for this transformation.[1] The following protocol is adapted from a patented method for the synthesis of salicylhydroxamic acid, which can be applied to its chlorinated analog.[5][6]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The methoxide, a good leaving group, is replaced by the more nucleophilic hydroxylamine. The use of a base is crucial to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine which is the active nucleophile.

Figure 2: Simplified mechanism of hydroxamic acid formation.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 5-chlorosalicylate | 186.59 | 5.0 g | 0.027 |

| Hydroxylamine hydrochloride | 69.49 | 3.7 g | 0.053 |

| Sodium hydroxide | 40.00 | 2.1 g | 0.053 |

| Tetrabutylammonium bromide | 322.37 | 0.2 g | - |

| Methanol | - | 20 mL | - |

| Water | - | 40 mL | - |

| Sulfuric acid (conc.) | - | As needed | - |

Procedure:

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 2.1 g of sodium hydroxide in 40 mL of water.

-

To this solution, add 20 mL of methanol and 0.2 g of tetrabutylammonium bromide (phase transfer catalyst).

-

In a separate beaker, dissolve 3.7 g of hydroxylamine hydrochloride in a minimal amount of water and add it to the flask.

-

Stir the mixture until it becomes homogeneous.

-

Dissolve 5.0 g of methyl 5-chlorosalicylate in a minimal amount of methanol and add it dropwise to the reaction mixture over 30 minutes.

-

Heat the reaction mixture to 60-70°C and maintain it at this temperature for 3-5 hours, with continuous stirring. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the reaction mixture with concentrated sulfuric acid to a pH of approximately 4-5. This will cause the product to precipitate.

-

Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude this compound can be purified by recrystallization from an ethanol-water mixture to yield a crystalline solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following techniques are recommended:

-

Melting Point: Determine the melting point of the purified product and compare it with literature values if available.

-

Spectroscopy:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the hydroxyl groups, and the N-H proton. The splitting patterns and integration values will confirm the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals, including the carbonyl carbon of the hydroxamic acid.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H, N-H, C=O, and C-Cl functional groups.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

-

Expected Spectroscopic Data:

| Technique | Expected Peaks/Signals |

| ¹H NMR | Aromatic protons (multiplets), phenolic OH (singlet), hydroxamic acid OH and NH (broad singlets) |

| ¹³C NMR | Aromatic carbons, carbonyl carbon (~160-170 ppm) |

| IR (cm⁻¹) | ~3300-3100 (O-H and N-H stretching), ~1640 (C=O stretching), ~800-600 (C-Cl stretching) |

| MS (m/z) | Molecular ion peak corresponding to the molecular weight of C₇H₆ClNO₃ (187.58 g/mol ) |

Safety and Handling

As a senior application scientist, I must emphasize the importance of adhering to strict safety protocols when performing these syntheses.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be carried out in a well-ventilated fume hood.

-

Reagent Handling:

-

Concentrated Acids: Sulfuric acid is highly corrosive. Handle with extreme care and add it slowly to solutions to avoid splashing.

-

Hydroxylamine Hydrochloride: Hydroxylamine and its salts can be irritants and are potentially mutagenic.[1] Avoid inhalation of dust and skin contact.

-

Organic Solvents: Methanol and dichloromethane are flammable and toxic. Use in a fume hood and away from ignition sources.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This guide provides a robust and well-referenced methodology for the synthesis of this compound. By following the detailed protocols and adhering to the safety precautions outlined, researchers can confidently produce this valuable compound for further investigation in drug discovery and development. The provided framework, from precursor synthesis to final product characterization, ensures a comprehensive understanding of the entire synthetic process.

References

- Fangxu, L. (2018). Preparation method of salicylhydroxamic acid. CN108341756B.

-

Li, F. (2018). Preparation method of salicylhydroxamic acid. SciSpace. [Link]

-

Shi, L., Ge, H. M., Tan, S. H., Li, H. Q., Song, Y. C., Zhu, H. L., & Tan, R. X. (2007). Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. European journal of medicinal chemistry, 42(4), 558–564. [Link]

-

Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

- Ilham, M., & Khan, M. A. (2016). Methods for Hydroxamic Acid Synthesis. Current Organic Synthesis, 13(4), 546-563.

-

PubChem. (n.d.). This compound. [Link]

-

Ilham, M., & Khan, M. A. (2016). Methods for Hydroxamic Acid Synthesis. PMC - PubMed Central - NIH. [Link]

-

PubChem. (n.d.). N-(5-chloro-2-hydroxyphenyl)-2-ethoxybenzamide. [Link]

- Google Patents. (n.d.). Improved production method for salicylhydroxamic acid. CN101519365B.

-

Westfield State University. (n.d.). Esterification of Salicylic Acid: The synthesis of cool smelling molecules. [Link]

-

PubChem. (n.d.). 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide at BMRB. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions. [Link]

-

Semantic Scholar. (n.d.). Structural and Biological Activity Study of (E)-N'- (5-Chloro-2-Hydroxybenzylidene)Nicotinohydrazide) [H L] and some of its Di. [Link]

-

PubChem. (n.d.). 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

European Journal of Chemistry. (n.d.). Methods for synthesizing hydroxamic acids and their metal complexes. [Link]

-

PubChemLite. (n.d.). 5-chloro-2,4-dihydroxybenzamide (C7H6ClNO3). [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Antimicrobial activity of newly synthesized hydroxamic acid of pyrimidine-5-carboxylic acid and its complexes with Cu(II), Ni(II),Co(II) and Zn(II) metal ions. [Link]

-

ResearchGate. (n.d.). (PDF) Methods for Hydroxamic Acid Synthesis. [Link]

-

ResearchGate. (n.d.). Experimental IR absorbance spectra of the ligand N,2-Dihydroxybenzamide.... [Link]

-

MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzamide - the NIST WebBook. [Link]

-

Organic Syntheses. (n.d.). Acetic acid, aminoöxy-, hydrochloride - Organic Syntheses Procedure. [Link]

-

ResearchGate. (n.d.). Design, synthesis and antimicrobial activity of chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Request PDF. [Link]

Sources

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. jocpr.com [jocpr.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. CN108341756B - A kind of preparation method of salicylic hydroxamic acid - Google Patents [patents.google.com]

- 6. Preparation method of salicylhydroxamic acid (2018) | Li Fangxu | 1 Citations [scispace.com]

Navigating the Therapeutic Potential of 5-Chlorosalicylamide Derivatives: A Mechanistic Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 5-Chlorosalicylamide Scaffold

The salicylamide framework, a privileged scaffold in medicinal chemistry, has given rise to a multitude of compounds with diverse biological activities. The introduction of a chlorine atom at the 5-position of the salicyl ring, creating the 5-chlorosalicylamide core, has proven to be a critical modification, enhancing the therapeutic potential of these molecules. While a comprehensive mechanistic understanding of the parent compound, 5-Chloro-N,2-dihydroxybenzamide, remains to be fully elucidated in publicly available literature, a significant body of research exists for its various N-substituted analogues. These derivatives have demonstrated potent activities spanning antiviral, antibacterial, and anticancer domains.

This technical guide provides a detailed exploration of the mechanisms of action for several key classes of biologically active 5-chlorosalicylamide derivatives. By synthesizing findings from contemporary research, we will delve into the molecular interactions, signaling pathways, and enzymatic targets that underpin their therapeutic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals working with this promising class of compounds.

Antiviral Activity: Targeting Viral Replication and Host Inflammatory Responses

A prominent area of investigation for 5-chlorosalicylamide derivatives has been in the development of novel antiviral agents. Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have emerged as potent inhibitors of respiratory syncytial virus (RSV) and human adenovirus (HAdV).[1][2] The mechanism of action in this context is multifaceted, involving both direct effects on the viral life cycle and modulation of the host's innate immune response.

Dual-Pronged Inhibition of Respiratory Syncytial Virus (RSV)

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been shown to potently inhibit RSV replication and the associated inflammatory responses.[1] The proposed mechanism centers on the suppression of two critical host signaling pathways that are often hijacked by the virus: the Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB) pathways.

Upon RSV infection, viral RNA is recognized by cytosolic sensors such as RIG-I-like receptors (RLRs), triggering a signaling cascade that leads to the phosphorylation and activation of IRF3 and the p65 subunit of NF-κB.[1] Activated IRF3 and NF-κB then translocate to the nucleus, where they induce the transcription of pro-inflammatory cytokines and chemokines, contributing to virus-induced pathology.

Certain 5-chlorosalicylamide derivatives have been demonstrated to decrease the RSV-induced phosphorylation of IRF3 at serine 396 and p65 at serine 536.[1] By inhibiting the activation of these key transcription factors, these compounds effectively suppress the production of downstream inflammatory mediators. This dual action of inhibiting viral replication and mitigating the host's inflammatory response makes these compounds promising therapeutic candidates.

Diagram: Proposed Antiviral Mechanism of 5-Chlorosalicylamide Derivatives against RSV

Caption: Inhibition of RSV-induced IRF3 and NF-κB activation by 5-chlorosalicylamide derivatives.

Targeting Human Adenovirus (HAdV) Life Cycle

Derivatives of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have also shown potent inhibitory activity against human adenovirus.[2] Preliminary mechanistic studies suggest that these compounds may target different stages of the viral life cycle. Some analogues appear to interfere with HAdV DNA replication, while others act on later steps of viral maturation and assembly.[2] This suggests that the versatile 5-chlorosalicylamide scaffold can be modified to generate compounds with distinct antiviral mechanisms.

Antibacterial Activity: Disrupting Bacterial Cell Wall Synthesis and Other Key Processes

The 5-chlorosalicylamide core is also a key feature in a number of compounds with significant antibacterial activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA).

Bactericidal Action Against MRSA

Derivatives of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides have demonstrated bactericidal activity against MRSA.[3][4] The proposed mechanisms of action for salicylanilides and their analogues are multifaceted and may involve the inhibition of several key bacterial enzymes. These include:

-

Sortase A: An enzyme responsible for anchoring surface proteins to the cell wall, which are crucial for bacterial virulence and adhesion.

-

D-alanine-D-alanine ligase: An essential enzyme in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.

-

Transglycosylases: Enzymes involved in the polymerization of glycan chains during peptidoglycan synthesis.[3]

The presence of two amide bonds in these diamide derivatives may contribute to their enhanced interactions with a variety of bacterial enzymes, leading to a bactericidal effect.[3]

Table 1: Antibacterial Activity of a Representative 5-Chlorosalicylamide Derivative against MRSA

| Compound | MRSA Isolate | MIC (µM) | MBC (µM) |

| 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)-phenyl]amino}butan-2-yl]benzamide | MRSA 63718 | 1.95 | 3.9 |

| MRSA SA 630 | 3.9 | 7.8 | |

| MRSA SA 3202 | 3.9 | 15.6 | |

| S. aureus ATCC 29213 | 1.95 | 7.8 |

Data synthesized from in vitro studies.[3][4]

Antimycobacterial Properties

Certain sulfonamides incorporating a 5-chloro-2-hydroxybenzoic acid scaffold have exhibited activity against Mycobacterium kansasii.[5][6] This suggests that the 5-chlorosalicylamide moiety can be incorporated into larger molecules to target a broader spectrum of bacterial pathogens.

Experimental Protocols

Protocol 1: RSV Plaque Reduction Assay

This protocol is designed to assess the inhibitory effect of a test compound on RSV replication.

Materials:

-

HEp-2 cells

-

RSV stock

-

Test compound dissolved in DMSO

-

MEM (Minimum Essential Medium) supplemented with 2% FBS (Fetal Bovine Serum)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Seed HEp-2 cells in 6-well plates and grow to 90-95% confluency.

-

Wash the cell monolayers with serum-free MEM.

-

Infect the cells with RSV at a multiplicity of infection (MOI) of 0.01 for 2 hours at 37°C.

-

Remove the inoculum and wash the cells with serum-free MEM.

-

Add overlay medium containing serial dilutions of the test compound or vehicle control (DMSO).

-

Incubate the plates at 37°C in a 5% CO₂ incubator until viral plaques are visible (typically 5-7 days).

-

Fix the cells with 10% formalin.

-

Stain the cells with 0.5% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the vehicle control.

Protocol 2: NF-κB and IRF3 Activation Assay (Western Blot)

This protocol is used to determine the effect of a test compound on the phosphorylation of NF-κB p65 and IRF3.

Materials:

-

A549 cells

-

RSV stock

-

Test compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-phospho-IRF3 (Ser396), anti-IRF3, and anti-β-actin.

-

HRP-conjugated secondary antibodies

-

ECL Western blotting substrate

Procedure:

-

Seed A549 cells in 6-well plates.

-

Pre-treat the cells with the test compound or vehicle for 1 hour.

-

Infect the cells with RSV (MOI = 1) for the desired time points (e.g., 6, 12, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST and visualize the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein and/or loading control (β-actin).

Diagram: Experimental Workflow for Assessing Antiviral Activity

Caption: A generalized workflow for the in vitro evaluation of 5-chlorosalicylamide derivatives as antiviral agents.

Conclusion and Future Directions

The 5-chlorosalicylamide scaffold has demonstrated remarkable versatility, serving as a foundation for the development of potent antiviral and antibacterial agents. While the precise mechanism of action can vary depending on the specific substitutions on the core molecule, common themes have emerged. In the context of viral infections, these compounds can interfere with both viral replication and host inflammatory signaling pathways. As antibacterial agents, they appear to target essential enzymatic processes, such as cell wall biosynthesis.

Future research in this area should focus on several key aspects:

-

Target Deconvolution: Precisely identifying the direct molecular targets of these compounds is crucial for a more complete understanding of their mechanisms of action and for rational drug design.

-

Structure-Activity Relationship (SAR) Studies: Continued exploration of the SAR will enable the optimization of potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Promising lead compounds need to be evaluated in relevant animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic profiles.

The continued investigation of 5-chlorosalicylamide derivatives holds significant promise for the discovery of novel therapeutics to address unmet medical needs in infectious diseases and potentially other therapeutic areas.

References

-

Crystal structure of 5-chloro-2-hydroxybenzaldehyde, C7H5ClO2. ResearchGate. Available at: [Link]

-

Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. National Institutes of Health. Available at: [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

-

In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC - PubMed Central. Available at: [Link]

-

The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]

-

N′-(5-Chloro-2-hydroxybenzylidene)-4-hydroxybenzohydrazide. National Institutes of Health. Available at: [Link]

-

(E)-N′-(5-Chloro-2-hydroxybenzylidene)-2-nitrobenzohydrazide. PMC - NIH. Available at: [Link]

-

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-hydroxybenzamide. PubChem. Available at: [Link]

-

Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. PubMed. Available at: [Link]

-

Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold | Request PDF. ResearchGate. Available at: [Link]

-

In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. Available at: [Link]

Sources

- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of 5-Chloro-N,2-dihydroxybenzamide

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Chloro-N,2-dihydroxybenzamide, a member of the salicylamide class of compounds, has emerged as a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of its diverse biological activities, including its antimicrobial, antiviral, and anticancer properties. We delve into the mechanistic underpinnings of its action, supported by data from in vitro and in vivo studies. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level perspective and detailed experimental protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Chemical and Therapeutic Potential of this compound

This compound belongs to the salicylanilide family, a class of compounds recognized for a broad spectrum of pharmacological activities.[1] The core structure, characterized by a hydroxylated and chlorinated benzamide moiety, provides a versatile scaffold for chemical modification, leading to a wide array of derivatives with enhanced potency and target specificity. The inherent chemical properties of this scaffold, including its ability to form hydrogen bonds and participate in various intermolecular interactions, make it a promiscuous binder to a range of biological targets. This guide will explore the multifaceted biological profile of this compound and its analogues, with a focus on their therapeutic potential.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₆ClNO₃

-

Molecular Weight: 187.58 g/mol

-

Key Features: The molecule contains a benzene ring substituted with a chloro group, a hydroxyl group, and a hydroxycarboxamide group. These functional groups are crucial for its biological activity, influencing its solubility, lipophilicity, and ability to interact with biological macromolecules.

Antimicrobial Activity: A Renewed Weapon Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. This compound and its derivatives have demonstrated significant promise in this area, particularly against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and various mycobacterial species.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

Derivatives of this compound have shown potent bactericidal activity against clinical isolates of MRSA.[2][3] Time-kill assays have revealed a rapid, concentration-dependent killing of MRSA strains.[2][3][4] For instance, compounds such as 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide have exhibited a significant reduction in bacterial count at concentrations as low as 2x the Minimum Inhibitory Concentration (MIC).[2][3][4] This bactericidal effect is crucial for treating severe infections, where bacteriostatic agents may be less effective.[2]

Table 1: In Vitro Antibacterial Activity of a 5-Chloro-2-hydroxybenzamide Derivative against MRSA

| Compound | Strain | MIC (µg/mL) | MBC (µg/mL) |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MRSA | 15.62-31.25 (µmol/L) | Not Reported |

Data synthesized from Krátký et al., Eur J Med Chem, 2012.[5][6]

Antimycobacterial Properties

The salicylanilide scaffold has a long history of investigation for its antimycobacterial effects. Derivatives of this compound have been shown to be active against Mycobacterium tuberculosis and other non-tuberculous mycobacteria.[1][5][6][7] The activity of these compounds is often comparable or even superior to standard antimycobacterial drugs like isoniazid.[1][7] The lipophilicity of these compounds appears to play a crucial role in their antimycobacterial activity, with more lipophilic derivatives often exhibiting greater potency.[1][7]

Antiviral Applications: Targeting Viral Replication and Host Responses

Recent studies have highlighted the potential of this compound analogues as potent antiviral agents, particularly against human adenovirus (HAdV) and respiratory syncytial virus (RSV).

Inhibition of Human Adenovirus (HAdV)

A series of substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been identified as potent inhibitors of HAdV.[8] These compounds exhibit low micromolar to sub-micromolar potency and have shown increased selectivity indices compared to the lead compound, niclosamide.[8] Preliminary mechanistic studies suggest that some of these analogues may target the HAdV DNA replication process, while others appear to act on later stages of the viral life cycle.[8] Notably, certain derivatives have demonstrated low in vivo toxicity in animal models, supporting their potential for further development as anti-HAdV therapeutics.[8]

Attenuation of Respiratory Syncytial Virus (RSV) Infection

Analogues of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have also been shown to potently inhibit RSV replication.[9] Beyond direct antiviral effects, these compounds also suppress RSV-induced inflammatory responses by inhibiting the activation of key transcription factors, IRF3 and NF-κB.[9] This dual mechanism of action is particularly advantageous, as much of the pathology associated with RSV infection is driven by an exuberant host inflammatory response.

Signaling Pathway: Inhibition of RSV-Induced Inflammation

Caption: Inhibition of RSV-induced pro-inflammatory signaling by this compound analogues.

Anticancer Potential: Inducing Cell Cycle Arrest and Apoptosis

The benzamide scaffold is a common feature in a number of anticancer agents. Derivatives of this compound have been investigated for their anti-proliferative activity against various cancer cell lines, including ovarian, colon, and pancreatic cancer.[10][11]

Mechanistic studies have shown that potent derivatives can arrest the cell cycle at the G2/M phase and induce apoptosis.[10][11] The induction of apoptosis is a critical mechanism for the efficacy of many anticancer drugs. While the precise molecular targets are still under investigation, the ability of these compounds to trigger programmed cell death highlights their therapeutic potential.

Table 2: Anticancer Activity of a 5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivative

| Cell Line | Cancer Type | IC₅₀ (µM) |

| A2780 | Ovarian Cancer | Not specified |

| HCT-116 | Colon Cancer | Not specified |

| MIA PaCa-2 | Pancreatic Carcinoma | Highest Sensitivity |

Data synthesized from Abdelaziz et al., Med chem, 2015.[10][11]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays relevant to the biological activities of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum (MBC).

Workflow Diagram: MIC/MBC Determination

Caption: Workflow for determining MIC and MBC values.

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain (e.g., MRSA) on a suitable agar plate and incubate overnight at 37°C.

-

Select 3-5 isolated colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Microplate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microplate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well.

-

Incubate the microplate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

-

MBC Determination:

-

From the wells showing no visible growth, take a 10-20 µL aliquot and subculture it onto a substance-free agar plate.

-

Incubate the agar plates at 37°C for 24 hours.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.

-

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effects of the compound on cancer cell lines.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add the medium containing the compound at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. Their potent antimicrobial, antiviral, and anticancer properties, coupled with favorable safety profiles in some instances, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets and mechanisms of action for each of their biological effects. Structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Furthermore, in vivo efficacy studies in relevant animal models are warranted to translate the promising in vitro findings into potential clinical applications.

References

-

Guzman, J. D., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. BioMed Research International, 2015, 349534. [Link]

-

Imramovsky, A., et al. (2011). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 16(3), 2414-2430. [Link]

-

Guzman, J. D., et al. (2015). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. SciSpace. [Link]

-

Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry, 50, 433-440. [Link]

-

Imramovsky, A., et al. (2011). Investigating spectrum of biological activity of 4- and 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. PubMed. [Link]

-

Guzman, J. D., et al. (2015). In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PubMed. [Link]

-

Wang, Y., et al. (2020). Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry, 63(21), 12830-12852. [Link]

-

Wang, Y., et al. (2021). Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses. Antiviral Research, 185, 104995. [Link]

-

Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(5), 253-260. [Link]

-

Krátký, M., et al. (2012). Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. [Link]

-

Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate. [Link]

Sources

- 1. Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides [mdpi.com]

- 2. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro bactericidal activity of 4- and 5-chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]